![molecular formula C8H9FSe B14224655 1-Fluoro-2-[(methylselanyl)methyl]benzene CAS No. 823178-72-9](/img/structure/B14224655.png)
1-Fluoro-2-[(methylselanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-[(methylselanyl)methyl]benzene is an organofluorine compound that features a fluorine atom and a methylselanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-[(methylselanyl)methyl]benzene typically involves the introduction of a fluorine atom and a methylselanyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methylselanyl group can be introduced via a nucleophilic substitution reaction using a methylselanyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-[(methylselanyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form a selenoxide or selenone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or the methylselanyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: De-fluorinated or de-methylselanylated benzene derivatives.
Substitution: Benzene derivatives with substituted nucleophiles.
Scientific Research Applications
1-Fluoro-2-[(methylselanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine and selenium functionalities into complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(methylselanyl)methyl]benzene involves its interaction with molecular targets through its fluorine and methylselanyl groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methylselanyl group can undergo redox reactions and form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-2-methylbenzene: Lacks the methylselanyl group, making it less versatile in redox reactions.
2-Fluorotoluene: Similar structure but without the selenium functionality.
1-Fluoro-2-(methylthio)methylbenzene: Contains a sulfur atom instead of selenium, leading to different chemical reactivity and biological activity.
Uniqueness: 1-Fluoro-2-[(methylselanyl)methyl]benzene is unique due to the presence of both fluorine and selenium atoms, which impart distinct chemical and biological properties. The combination of these functionalities allows for diverse applications in synthesis, research, and industry.
Properties
CAS No. |
823178-72-9 |
|---|---|
Molecular Formula |
C8H9FSe |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
1-fluoro-2-(methylselanylmethyl)benzene |
InChI |
InChI=1S/C8H9FSe/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
InChI Key |
RZIPPSCJEJZYAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


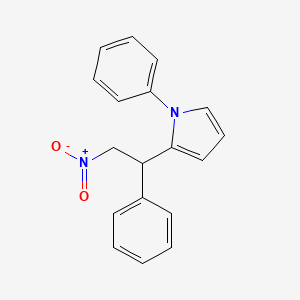

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
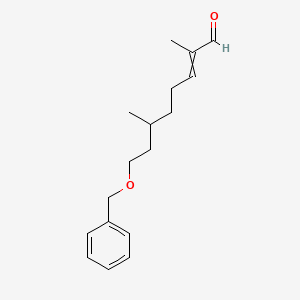
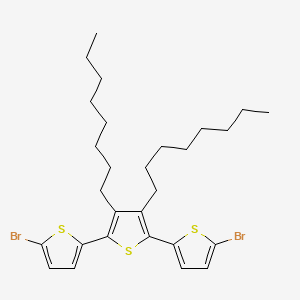
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
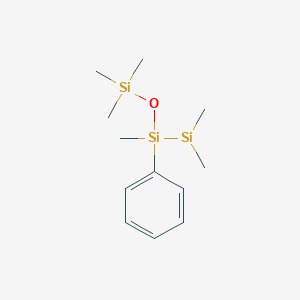
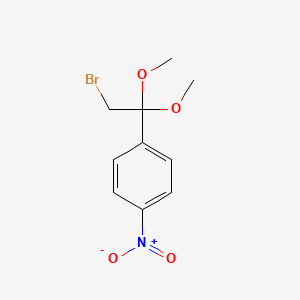
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
